molecular formula C16H17N3O3 B1383185 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid CAS No. 1823266-78-9

4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1383185
CAS No.: 1823266-78-9
M. Wt: 299.32 g/mol
InChI Key: JYOQCODVRRQKBB-UHFFFAOYSA-N
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Description

4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid is a complex organic compound that features a morpholine ring substituted with a benzyl group and a pyrimidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine ring, which is then benzylated. The benzylated morpholine is subsequently reacted with a pyrimidine derivative under controlled conditions to introduce the pyrimidine ring. Finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or alter receptor signaling, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4-(4-Benzylmorpholin-2-yl)pyrimidine-5-methyl: Similar structure but with a methyl group instead of a carboxylic acid.

    4-(4-Benzylmorpholin-2-yl)pyrimidine-5-ethanol: Similar structure but with an ethanol group instead of a carboxylic acid.

Uniqueness

4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(21)13-8-17-11-18-15(13)14-10-19(6-7-22-14)9-12-4-2-1-3-5-12/h1-5,8,11,14H,6-7,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQCODVRRQKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=NC=NC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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